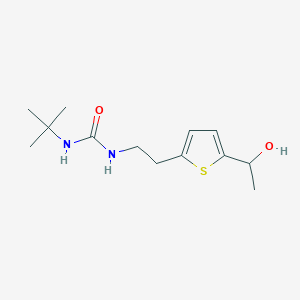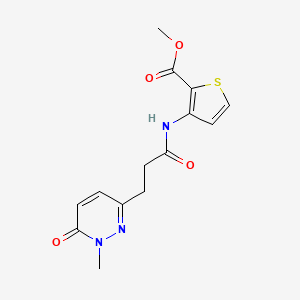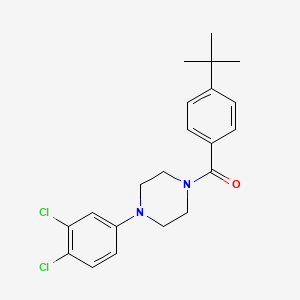![molecular formula C22H26N4O3 B2604503 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide CAS No. 896382-04-0](/img/no-structure.png)
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide, as part of the quinazolinone family, has been explored for various applications in scientific research due to its interesting chemical structure. Quinazolinones are known for their 'privileged' pharmacophore status due to their significant biological activities, including anticancer and antimicrobial effects. In a study by Mikra et al. (2022), eleven 3-amino-2-methyl-quinazolin-4(3H)-ones, related to the target compound, were synthesized using an efficient tandem microwave-assisted green process. These compounds demonstrated photo-activity towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antitumor and Anticonvulsant Activities
The antitumor activity of quinazolinone derivatives has been a subject of research, as demonstrated by Al-Suwaidan et al. (2016), who synthesized and evaluated a novel series of 3-benzyl-substituted-4(3H)-quinazolinones. Some of these compounds showed remarkable broad-spectrum antitumor activity, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016). Additionally, El Kayal et al. (2022) explored the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, revealing their affinity to GABAergic biotargets and potential in managing convulsive disorders (El Kayal et al., 2022).
Antimicrobial and Pesticidal Properties
Quinazolinone derivatives also exhibit antimicrobial and pesticidal properties. A study by Hassanzadeh et al. (2019) on quinazolinone-1,3,4-oxadiazole conjugates showed significant cytotoxic activity against HeLa cell lines, suggesting their potential in antimicrobial applications (Hassanzadeh et al., 2019). Misra and Gupta (1982) synthesized quinazolin-4-one derivatives with notable antibacterial and insecticidal activities, further expanding the scope of quinazolinones in pest control and antimicrobial research (Misra & Gupta, 1982).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide' involves the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with N-ethyl-N-(3-methylphenyl)propan-1-amine followed by acetylation of the resulting product.", "Starting Materials": [ "2-amino-3-cyano-4(3H)-quinazolinone", "N-ethyl-N-(3-methylphenyl)propan-1-amine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyano-4(3H)-quinazolinone in methanol and add triethylamine. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add N-ethyl-N-(3-methylphenyl)propan-1-amine to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the resulting product and wash with diethyl ether. Dry the product under vacuum.", "Step 4: Dissolve the product in acetic anhydride and add triethylamine. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the reaction mixture and stir for 30 minutes at room temperature.", "Step 6: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes at room temperature.", "Step 7: Filter the resulting product and wash with water. Dry the product under vacuum.", "Step 8: Recrystallize the product from a mixture of methanol and water to obtain the final compound." ] } | |
Numéro CAS |
896382-04-0 |
Formule moléculaire |
C22H26N4O3 |
Poids moléculaire |
394.475 |
Nom IUPAC |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29) |
Clé InChI |
VJFWITATCDSOAW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)

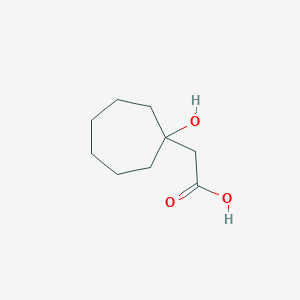
![Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2604427.png)
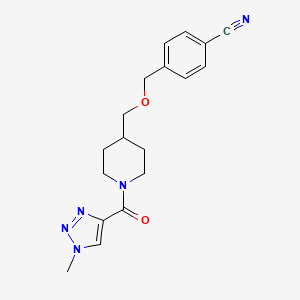
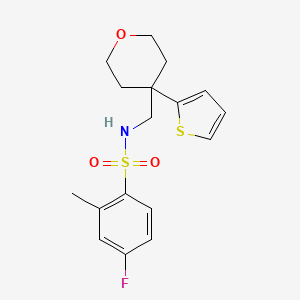

![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)

